molecular formula C16H15FO2 B8622479 Methyl 4-fluoro-2-phenethylbenzoate

Methyl 4-fluoro-2-phenethylbenzoate

Cat. No.: B8622479
M. Wt: 258.29 g/mol
InChI Key: LZOFAAFTIWKRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluoro-2-phenethylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 4-position and a phenethyl group at the 2-position. Fluorinated benzoates are widely explored in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

methyl 4-fluoro-2-(2-phenylethyl)benzoate

InChI

InChI=1S/C16H15FO2/c1-19-16(18)15-10-9-14(17)11-13(15)8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3

InChI Key

LZOFAAFTIWKRLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 4-Fluoro-2-Phenethylbenzoate and Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -F (4), -CH₂CH₂C₆H₅ (2) C₁₆H₁₅FO₂ 274.29* Potential agrochemical intermediate
Methyl 4-chloro-2-fluorobenzoate -F (2), -Cl (4) C₈H₆ClFO₂ 188.58 Intermediate in organic synthesis
Methyl 4-acetyl-2-fluorobenzoate -F (2), -COCH₃ (4) C₁₀H₉FO₃ 196.18 Synthetic precursor for fluorophores
METHYL 2-HYDROXY-4-(TRIFLUOROACETAMIDO)BENZOATE -OH (2), -NHCOCF₃ (4) C₁₀H₇F₃NO₄ 280.16 Bioactive compound with hydrogen-bonding capacity

*Calculated based on standard atomic weights.

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine and chlorine at the 4-position enhance electrophilicity and resistance to hydrolysis compared to electron-donating groups (e.g., -OCH₃) . Hydrogen-Bonding Capacity: Compounds with -OH or -NHCOCF₃ groups exhibit higher polarity and solubility in protic solvents, unlike the hydrophobic phenethyl group .

Physicochemical Properties

Table 2: Property Comparison Based on Substituent Trends

Property This compound Methyl 4-Chloro-2-Fluorobenzoate Methyl 4-Acetyl-2-Fluorobenzoate
Boiling Point High (estimated >250°C) Moderate (~200°C) Moderate (~210°C)
Solubility Low in water, high in organic solvents Low in water Moderate in polar aprotic solvents
Stability High (resistant to hydrolysis) Moderate Moderate (acetyl may undergo keto-enol tautomerism)

Notes:

  • The phenethyl group increases hydrophobicity, reducing aqueous solubility compared to analogs with polar substituents .
  • Fluorine’s inductive effect stabilizes the ester against nucleophilic attack, enhancing thermal stability .

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